REACTION_SMILES
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[CH3:13][N:14]([CH3:15])[CH:16]=[O:17].[CH3:25][NH:26][O:27][CH3:28].[Cl:18][C:19]([C:20]([Cl:21])=[O:22])=[O:23].[Cl:35][CH2:36][Cl:37].[ClH:24].[K+:12].[OH2:38].[cH:29]1[cH:30][cH:31][n:32][cH:33][cH:34]1.[n:1]1[n:2]2[c:3]([cH:4][c:5]1[C:6](=[O:7])[O-:8])[CH2:9][CH2:10][CH2:11]2>>[n:1]1[n:2]2[c:3]([cH:4][c:5]1[C:6](=[O:7])[N:26]([CH3:25])[O:27][CH3:28])[CH2:9][CH2:10][CH2:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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O=C([O-])c1cc2n(n1)CCC2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])c1cc2n(n1)CCC2
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Name
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Type
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product
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Smiles
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CON(C)C(=O)c1cc2n(n1)CCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |